molecular formula C11H15N3O B11732187 1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine

1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine

Katalognummer: B11732187
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: HJVUPELEARZVTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound that contains both a pyrazole and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl iodide to introduce the ethyl group at the nitrogen atom.

    Furan-2-ylmethylation:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenated reagents such as bromine or chlorine under mild conditions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated furan derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can engage in hydrogen bonding and π-π interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-3-carboxamide
  • 1-ethyl-N-(furan-2-ylmethyl)-1H-indole-3-carboxamide

Uniqueness: 1-Ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine is unique due to the presence of both a furan and a pyrazole ring, which can confer distinct chemical and biological properties. The specific substitution pattern on the pyrazole ring also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Eigenschaften

Molekularformel

C11H15N3O

Molekulargewicht

205.26 g/mol

IUPAC-Name

1-ethyl-N-(furan-2-ylmethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H15N3O/c1-3-14-8-11(9(2)13-14)12-7-10-5-4-6-15-10/h4-6,8,12H,3,7H2,1-2H3

InChI-Schlüssel

HJVUPELEARZVTE-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=N1)C)NCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.